molecular formula C13H26O3 B1597391 Dihexyl carbonate CAS No. 7523-15-1

Dihexyl carbonate

Cat. No.: B1597391
CAS No.: 7523-15-1
M. Wt: 230.34 g/mol
InChI Key: OKQDSOXFNBWWJL-UHFFFAOYSA-N
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Description

Dihexyl carbonate (CAS 7523-15-1), also known as carbonic acid dihexyl ester, is an organic carbonate with the molecular formula C₁₃H₂₆O₃ and a molecular weight of 230.34 g/mol . Its structure consists of two linear hexyl (C₆H₁₃) groups bonded to a central carbonate group (O=C(O⁻)₂). This compound is characterized by its aliphatic hydrocarbon chains, which confer non-polar properties, making it suitable as a solvent or plasticizer in industrial applications.

Properties

IUPAC Name

dihexyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-3-5-7-9-11-15-13(14)16-12-10-8-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQDSOXFNBWWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335005
Record name Dihexyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7523-15-1
Record name Dihexyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihexyl carbonate can be synthesized through the reaction of hexanol with phosgene or by transesterification of dimethyl carbonate with hexanol. The reaction typically requires a catalyst such as sodium methoxide and is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process where hexanol and dimethyl carbonate are reacted in the presence of a catalyst. This method ensures high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dihexyl carbonate has several applications in scientific research:

Mechanism of Action

Dihexyl carbonate exerts its effects through its ability to act as a carbonylating agent. It reacts with nucleophiles to form carbonates, which can then undergo further chemical transformations. The molecular targets and pathways involved include the activation of hydroxyl and amine groups, leading to the formation of esters and carbamates .

Comparison with Similar Compounds

Comparison with Similar Carbonate Compounds

Structural and Physical Properties

The table below summarizes key properties of dihexyl carbonate and analogous compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 7523-15-1 C₁₃H₂₆O₃ 230.34 Linear C₆H₁₃ chains
Diphenyl carbonate 102-09-0 C₁₃H₁₀O₃ 214.22 Aromatic C₆H₅ rings
Di(2-ethylhexyl) carbonate 14858-73-2 C₁₇H₃₄O₃ 286.45 Branched 2-ethylhexyl groups
Dicetyl carbonate 13784-52-6 C₃₃H₆₆O₃ 510.89 Long C₁₆H₃₃ chains
Key Observations:
  • Chain Length/Branching : this compound’s linear hexyl chains contrast with the aromatic rings of diphenyl carbonate and the branched 2-ethylhexyl groups of di(2-ethylhexyl) carbonate. Dicetyl carbonate’s extended C₁₆ chains result in significantly higher molecular weight .
  • Polarity and Solubility: The linear aliphatic chains of this compound enhance solubility in non-polar solvents, whereas diphenyl carbonate’s aromatic rings increase rigidity and polarity, favoring use in polymer synthesis (e.g., polycarbonates) .
  • Thermal Stability : Longer chains (e.g., dicetyl carbonate) likely increase melting points and reduce volatility compared to shorter-chain analogs .

Biological Activity

Dihexyl carbonate (DHC), with the chemical formula C₁₃H₂₆O₃, is an organic compound that has garnered attention for its various applications in organic synthesis and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of hexanol with phosgene or carbon dioxide under specific conditions. It serves as a reagent in organic chemistry, particularly in the synthesis of polycarbonate resins. The compound's structure allows it to participate in various chemical reactions, including melt polymerization, which is critical for producing polycarbonates used in numerous industrial applications.

2.1 Target Interactions

This compound interacts with biological molecules primarily through esterification processes. It acts as a substrate for enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the production of hexanol and carbon dioxide. This reaction is significant as it illustrates how DHC can influence metabolic pathways within cells.

2.2 Biochemical Pathways

The compound plays a role in several biochemical pathways:

  • Polycarbonate Synthesis : DHC is involved in synthesizing polycarbonate resins, impacting material properties and applications.
  • Cellular Metabolism : DHC modulates cellular metabolism by altering levels of key metabolites, which can affect energy production and biosynthesis.
  • Gene Expression : It influences gene expression by interacting with transcription factors, potentially leading to changes in protein synthesis and cellular function.

3. Cellular Effects

This compound exhibits various cellular effects:

  • Cell Signaling : It can modulate signaling pathways that regulate cell growth and differentiation.
  • Toxicological Profile : Studies indicate that DHC has low acute toxicity levels, with LD50 values exceeding 2 g/kg in animal models. No significant adverse effects were observed at this dosage level during toxicity assessments .
  • Long-term Stability : In laboratory settings, DHC shows relative stability but can degrade over time, leading to different biological activities from its degradation products.

4.1 Toxicokinetics Studies

A study evaluating the toxicokinetics of diethylhexyl carbonate (a related compound) found that approximately 80% of ingested DHC would be hydrolyzed within four hours in gastric fluid. This rapid hydrolysis suggests that this compound is metabolized efficiently in biological systems, minimizing potential toxicity .

4.2 In Vitro Studies

In vitro experiments have demonstrated that this compound can influence enzyme activities involved in metabolic processes. For example, it has been shown to inhibit certain enzymes that are crucial for lipid metabolism, indicating its potential role in metabolic regulation.

5. Research Findings Summary

Study TypeFindings
Toxicity AssessmentLD50 > 2 g/kg; no significant adverse effects observed in animal studies .
Biochemical AnalysisModulates enzyme activity; affects cellular metabolism and gene expression.
Stability TestingRelatively stable under laboratory conditions; degradation leads to different biological activities.

6. Conclusion

This compound demonstrates significant biological activity through its interactions with various biochemical pathways and cellular processes. Its low toxicity profile combined with its ability to modulate metabolic functions positions it as a valuable compound in both industrial applications and potential therapeutic contexts. Ongoing research into its mechanisms of action and long-term effects will further elucidate its role in biological systems.

Chemical Reactions Analysis

Transesterification Reactions

DHC undergoes transesterification with alcohols to form mixed carbonates. For example, reaction with methanol produces methyl hexyl carbonate :

C13H26O3+CH3OHC7H14O3+C6H13OH\text{C}_{13}\text{H}_{26}\text{O}_3 + \text{CH}_3\text{OH} \rightarrow \text{C}_7\text{H}_{14}\text{O}_3 + \text{C}_6\text{H}_{13}\text{OH}

This reaction is catalyzed by Lewis acids (e.g., ZnCl₂) or bases (e.g., DBU), with equilibrium favoring products under Dean-Stark distillation .

Hydrolysis and Stability

DHC hydrolyzes slowly in neutral aqueous conditions but accelerates under acidic or alkaline conditions:

  • Acidic Hydrolysis (pH 3) :

    C13H26O3+H2O2C6H13OH+CO2\text{C}_{13}\text{H}_{26}\text{O}_3 + \text{H}_2\text{O} \rightarrow 2\text{C}_6\text{H}_{13}\text{OH} + \text{CO}_2

    Complete hydrolysis occurs within 4 hours at 50°C .

  • Alkaline Hydrolysis :
    Base catalysts (e.g., NaOH) enhance hydrolysis rates due to nucleophilic attack by OH⁻ on the carbonyl carbon .

Condition pH Temperature Time for Complete Hydrolysis
Acidic350°C4 hours
Alkaline1025°C1 hour

Alkylation and Alkoxycarbonylation

As a DAC, DHC participates in:

  • Alkylation : Acts as a hexylating agent for soft nucleophiles (e.g., phenoxides) under basic conditions .

    ArO+C13H26O3ArO-C6H13+CO32\text{ArO}^- + \text{C}_{13}\text{H}_{26}\text{O}_3 \rightarrow \text{ArO-C}_6\text{H}_{13} + \text{CO}_3^{2-}
  • Alkoxycarbonylation : Transfers the hexyloxycarbonyl group to amines or thiols via Bₐc2 mechanisms .

Thermal Decomposition

At temperatures >200°C, DHC undergoes decarboxylation to form hexene and CO₂ :

C13H26O32C6H12+CO2\text{C}_{13}\text{H}_{26}\text{O}_3 \rightarrow 2\text{C}_6\text{H}_{12} + \text{CO}_2

This reaction is exploited in gas-phase processes for olefin synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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